2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide
Overview
Description
CRAC intermediate 1 is a key intermediate compound used in the synthesis of a series of calcium release-activated calcium channel inhibitors. These inhibitors are crucial in the regulation of calcium influx through the plasma membrane of non-excitable cells, which plays a significant role in various cellular processes such as gene expression, cell proliferation, and secretion of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
CRAC intermediate 1 is synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The synthetic route typically involves the reaction of 2,6-difluorobenzoyl chloride with 1H-pyrazole-5-amine under controlled conditions to form the desired intermediate . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of CRAC intermediate 1 involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the intermediate through techniques such as recrystallization and chromatography to achieve high purity levels suitable for further use in the synthesis of CRAC channel inhibitors .
Chemical Reactions Analysis
Types of Reactions
CRAC intermediate 1 undergoes various types of chemical reactions, including:
Substitution Reactions: The intermediate can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with other amines or carbonyl compounds to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving CRAC intermediate 1 include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as acids or bases to facilitate condensation reactions.
Major Products Formed
The major products formed from the reactions involving CRAC intermediate 1 are typically more complex CRAC channel inhibitors that have enhanced biological activity and specificity .
Scientific Research Applications
CRAC intermediate 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various CRAC channel inhibitors.
Biology: Studied for its role in regulating calcium influx in non-excitable cells, which is crucial for various cellular functions.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to calcium signaling dysregulation, such as immunodeficiencies and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CRAC channels
Mechanism of Action
CRAC intermediate 1 exerts its effects by serving as a precursor in the synthesis of CRAC channel inhibitors. These inhibitors target the calcium release-activated calcium channels, specifically the interaction between stromal interaction molecule 1 (STIM1) and Orai1 proteins. The binding of these inhibitors to the CRAC channels prevents the influx of calcium ions, thereby modulating calcium signaling pathways involved in various cellular processes .
Comparison with Similar Compounds
CRAC intermediate 1 is unique compared to other similar compounds due to its specific structure and high purity, which make it an ideal intermediate for synthesizing potent CRAC channel inhibitors. Similar compounds include:
2-Aminoethyl diphenylborinate: An activator of CRAC channels.
YM-58483: A potent CRAC channel inhibitor.
Zegocractin: Another CRAC channel inhibitor with different molecular targets
These compounds differ in their chemical structures and mechanisms of action, but they all play a role in modulating calcium signaling through CRAC channels.
Properties
IUPAC Name |
2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVHXNGQIFPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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